Pyrimidine-5-carbaldehyde

Beschreibung

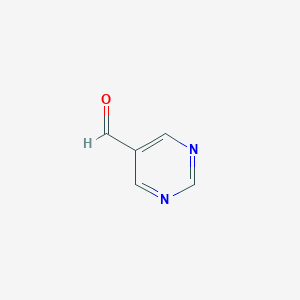

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-3-5-1-6-4-7-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREJAOSUHFGDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375493 | |

| Record name | Pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10070-92-5 | |

| Record name | Pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Pyrimidine-5-carbaldehyde. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Physicochemical Properties

Pyrimidine-5-carbaldehyde is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] It typically appears as a light yellow to yellow solid.[1][2]

Table 1: Physicochemical Data of Pyrimidine-5-carbaldehyde

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O | [3] |

| Molecular Weight | 108.10 g/mol | [3] |

| Melting Point | 39-43°C | [2][4] |

| Boiling Point | 80-82°C at 4 mmHg | [2][3][4] |

| Density | 1.23 g/cm³ | [3] |

| pKa | 1.15 ± 0.10 (Predicted) | [3] |

| Appearance | Light yellow to yellow solid | [1][2][4] |

| Solubility | Soluble in water | [5] |

| SMILES | O=Cc1cncnc1 | [6] |

| InChI | 1S/C5H4N2O/c8-3-5-1-6-4-7-2-5/h1-4H | |

| InChI Key | FREJAOSUHFGDBW-UHFFFAOYSA-N | [6] |

| CAS Number | 10070-92-5 | [3] |

Spectral Data

Spectral analysis is crucial for the characterization of Pyrimidine-5-carbaldehyde. While specific spectra are often proprietary or found in subscription-based databases, general characteristics can be described.

-

¹H NMR: The proton NMR spectrum of pyrimidine (B1678525) derivatives typically shows peaks for aromatic protons in the range of 6.5 to 9.16 δ.[7] For the parent pyrimidine, characteristic peaks are observed at approximately 9.26, 8.78, and 7.36 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbonyl carbon of the aldehyde group.

-

IR Spectroscopy: The infrared spectrum of pyrimidine derivatives will exhibit characteristic vibration frequencies.[7] Key peaks would include those for C-H aromatic stretching (around 2920-2978 cm⁻¹), C=O stretching of the aldehyde (around 1620-1699 cm⁻¹), and C=N aromatic stretching (around 1525-1575 cm⁻¹).[7]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z 108.10).[9] Fragmentation patterns can provide further structural information.[9]

Experimental Protocols

Synthesis of Pyrimidine-5-carbaldehyde

A common laboratory-scale synthesis of Pyrimidine-5-carbaldehyde involves the lithiation of 5-bromopyrimidine (B23866) followed by formylation.[2][3]

Materials:

-

5-bromopyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (2.5 M solution)

-

Ethyl formate (B1220265)

-

1.5 M HCl in THF

-

Chloroform (B151607) (CHCl₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Methanol (B129727) (MeOH)

Procedure:

-

Under a nitrogen atmosphere, dissolve 5-bromopyrimidine (1 g, 6.3 mmol) in 60 mL of anhydrous THF in a flask equipped with a magnetic stirrer.[3]

-

Cool the solution to -78°C using a dry ice/acetone bath.[2][3]

-

Slowly add n-BuLi (2.5 M, 2.6 mL, 6.5 mmol) to the cooled solution. A yellow solution should form.[3]

-

Stir the resulting solution at -78°C for 20 minutes.[3]

-

Add ethyl formate (0.55 mL, 6.7 mmol) dropwise over 5 minutes.[2][3]

-

Continue stirring at -78°C for an additional 20 minutes.[3]

-

Quench the reaction by adding 1.5 M HCl in THF (4.5 mL, 6.7 mmol).[3]

-

Remove the cold bath and allow the reaction mixture to stir for 1 hour at room temperature.[3]

Purification by Flash Column Chromatography:

-

Remove the THF from the reaction mixture under reduced pressure (in vacuo).[3]

-

Add 10 mL of water to the residue.[3]

-

Extract the aqueous mixture with chloroform (2 x 10 mL).[3]

-

Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄).[3]

-

Concentrate the dried organic solution to obtain the crude product.[3]

-

Purify the crude product using flash column chromatography with a mobile phase of 5% methanol in chloroform to yield Pyrimidine-5-carbaldehyde.[3]

Reactivity and Applications

Pyrimidine-5-carbaldehyde is a versatile intermediate in organic synthesis and medicinal chemistry.[4] The pyrimidine ring and the aldehyde functional group provide multiple sites for chemical modification.

-

Organic Synthesis: It serves as a fundamental building block for creating more complex pyrimidine compounds.[4] The aldehyde group can undergo nucleophilic addition, amination, and other reactions to introduce diverse functional groups.[4] For instance, it is used in the preparation of (S)- and (R)-pyrimidyl alkanol.[3][10]

-

Medicinal Chemistry: The pyrimidine scaffold is a "privileged pharmacophore" found in numerous biologically active compounds, including components of nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[11] Pyrimidine-5-carbaldehyde is a key intermediate for synthesizing various pyrimidine-based drugs with potential antibacterial, antiviral, and antitumor activities.[4][12] Derivatives of pyrimidine have shown a wide range of pharmacological properties, including anti-inflammatory, antimalarial, and cardiovascular effects.[12][13]

Safety and Handling

Pyrimidine-5-carbaldehyde is classified as an irritant.[4] It may cause irritation to the skin, eyes, and respiratory system.[4][5] Therefore, appropriate safety precautions should be taken during its handling, storage, and use.[4]

Table 2: Hazard and Safety Information

| Category | Information | Reference |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |

| Storage | Keep in a dark place, under an inert atmosphere, and in a freezer below -20°C. | [3] |

It is essential to consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrimidine-5-carboxaldehyde CAS#: 10070-92-5 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. Pyrimidine-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Pyrimidine-5-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of Pyrimidine-5-carbaldehyde. Due to the limited availability of fully assigned public domain spectra for this specific compound, this guide combines predicted data based on established principles of NMR spectroscopy with comprehensive experimental protocols for acquiring and analyzing such data.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Pyrimidine-5-carbaldehyde. These predictions are based on the known spectral data of unsubstituted pyrimidine (B1678525) and the typical chemical shifts observed for aromatic aldehydes. The numbering convention for the pyrimidine ring is provided in the structural diagram below.

Table 1: Predicted ¹H NMR Spectral Data for Pyrimidine-5-carbaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.3 - 9.5 | Singlet | - |

| H-4 | 9.1 - 9.3 | Singlet | - |

| H-6 | 9.1 - 9.3 | Singlet | - |

| Aldehyde-H | 9.9 - 10.1 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for Pyrimidine-5-carbaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-4 | 155 - 159 |

| C-5 | 130 - 135 |

| C-6 | 155 - 159 |

| Aldehyde-C | 190 - 195 |

Structure and Numbering

The structure of Pyrimidine-5-carbaldehyde with the standard numbering for NMR assignment is shown below. This visualization helps in correlating the predicted spectral data with the molecular structure.

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of Pyrimidine-5-carbaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-5-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine (B1678525) scaffold in numerous bioactive molecules. Accurate structural elucidation and purity assessment are critical for its application in synthesis and biological screening. This technical guide provides a comprehensive overview of the analytical characterization of Pyrimidine-5-carbaldehyde using two core techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We present expected spectral data, detailed experimental protocols for sample analysis, and the logical integration of these techniques into the broader context of pharmaceutical research.

Introduction to Pyrimidine-5-carbaldehyde

Pyrimidine-5-carbaldehyde (C₅H₄N₂O) is an aromatic heterocyclic compound featuring a pyrimidine ring substituted with a carbaldehyde group. The pyrimidine core is a fundamental building block in nucleic acids (cytosine, thymine, and uracil) and a wide array of pharmaceuticals, including antiviral and anticancer agents. The aldehyde functional group is a versatile handle for synthetic modifications, making this compound a valuable intermediate for constructing more complex drug candidates. Robust analytical characterization is therefore essential to confirm its identity, purity, and stability.

Molecular Properties:

-

Molecular Formula: C₅H₄N₂O

-

Molecular Weight: 108.10 g/mol

-

Appearance: Solid (at room temperature)

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of Pyrimidine-5-carbaldehyde is characterized by absorption bands corresponding to the vibrations of its pyrimidine ring and the aldehyde functional group. The conjugation of the aldehyde with the aromatic pyrimidine ring influences the position of the carbonyl (C=O) stretching frequency.[1]

Table 1: Summary of Expected FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Pyrimidine Ring C-H | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aldehyde) | Aldehyde O=C-H | 2850 - 2800 and 2750 - 2700 | Medium, often two distinct bands[2] |

| C=O Stretch (Conjugated) | Aromatic Aldehyde C=O | 1710 - 1685 | Strong, Sharp[1] |

| C=N and C=C Ring Stretch | Pyrimidine Ring | 1600 - 1450 | Medium to Strong (multiple bands)[3] |

| C-H In-Plane Bend | Aromatic C-H | 1300 - 1000 | Medium to Strong |

| C-H Out-of-Plane Bend | Aromatic C-H | 900 - 675 | Strong |

The Attenuated Total Reflectance (ATR) method is ideal for analyzing solid powder samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., diamond crystal), is powered on and has reached thermal stability.

-

Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol (B130326) or ethanol) using a soft, lint-free wipe and allow it to dry completely.[4]

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum. Typical settings are 4 cm⁻¹ resolution over a range of 4000-600 cm⁻¹.

-

-

Sample Application:

-

Place a small amount of Pyrimidine-5-carbaldehyde powder (typically 1-5 mg) directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[4]

-

-

Sample Measurement:

-

Engage the ATR pressure arm to apply consistent pressure, ensuring firm contact between the solid sample and the crystal.[4]

-

Initiate the sample scan using the same parameters as the background scan.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

After analysis, retract the pressure arm and carefully remove the powder from the crystal. Clean the crystal surface thoroughly as described in Step 1 to prevent cross-contamination.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation.

For Pyrimidine-5-carbaldehyde (MW = 108.10), analysis by a technique like Electron Ionization (EI) or Electrospray Ionization (ESI) will yield a molecular ion (M⁺˙) or a pseudomolecular ion ([M+H]⁺), respectively. The fragmentation is dictated by the stability of the resulting ions and neutral losses.

Key fragmentation pathways for aromatic aldehydes and pyrimidine derivatives include:

-

α-Cleavage: Loss of the aldehydic hydrogen radical (H•) to form a stable acylium ion ([M-1]⁺). This is a characteristic fragmentation for aldehydes.[5][6]

-

Loss of Carbon Monoxide: Expulsion of a neutral CO molecule from the acylium ion ([M-H-CO]⁺).

-

Ring Fragmentation: Cleavage of the pyrimidine ring, often involving the loss of HCN.[7]

Table 2: Predicted Mass Spectrometry Fragments for Pyrimidine-5-carbaldehyde

| m/z (Nominal) | Proposed Ion/Fragment | Formula of Ion | Interpretation |

| 108 | [M]⁺˙ | [C₅H₄N₂O]⁺˙ | Molecular Ion |

| 109 | [M+H]⁺ | [C₅H₅N₂O]⁺ | Protonated Molecule (common in ESI) |

| 107 | [M-H]⁺ | [C₅H₃N₂O]⁺ | Loss of H• radical from aldehyde (α-cleavage)[8] |

| 80 | [M-CO]⁺˙ | [C₄H₄N₂]⁺˙ | Loss of neutral carbon monoxide from the molecular ion |

| 79 | [M-H-CO]⁺ | [C₄H₃N₂]⁺ | Loss of H• followed by loss of CO |

| 53 | [C₃H₃N₂]⁺ | [C₃H₃N₂]⁺ | Ring fragment after loss of HCN from m/z 80 |

| 52 | [C₃H₂N]⁺ | [C₃H₂N]⁺ | Ring fragment after loss of HCN from m/z 79 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method suitable for the analysis of small organic molecules.

-

Sample Preparation:

-

Prepare a stock solution of Pyrimidine-5-carbaldehyde by dissolving the solid in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL.[9]

-

Perform a serial dilution of the stock solution to a final concentration appropriate for LC-MS analysis, typically in the range of 1-10 µg/mL. The final dilution should be made in the mobile phase to ensure good peak shape.[9]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.

-

Transfer the filtered sample into an appropriate autosampler vial.

-

-

LC-MS System Configuration (Example):

-

LC System: HPLC or UHPLC system.

-

Column: A reverse-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm) is suitable for separating small polar molecules.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient could be 5% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

Mass Spectrometer: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocycles.

-

Scan Range: m/z 50 - 250.

-

-

Data Acquisition and Analysis:

-

Inject a blank (mobile phase) first to ensure the system is clean.

-

Inject the prepared sample and acquire the data.

-

Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to Pyrimidine-5-carbaldehyde.

-

Analyze the mass spectrum to confirm the mass of the protonated molecule ([M+H]⁺ at m/z 109) and identify key fragment ions if MS/MS data is acquired.

-

Visualizing the Analytical Workflow and Application

The following diagrams, created using the DOT language, illustrate the logical flow of the analytical process and its place within the drug development pipeline.

Caption: Workflow for structural analysis of Pyrimidine-5-carbaldehyde.

Caption: Role of analytical characterization in drug discovery.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and comprehensive analytical strategy for the characterization of Pyrimidine-5-carbaldehyde. FT-IR confirms the presence of key functional groups, while LC-MS provides an accurate molecular weight and structural information through fragmentation analysis. These techniques are indispensable for ensuring the quality and identity of this important synthetic intermediate, thereby supporting the rigorous demands of modern drug discovery and development.[10][11][12]

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 6. jove.com [jove.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. ochemacademy.com [ochemacademy.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. azolifesciences.com [azolifesciences.com]

- 12. solubilityofthings.com [solubilityofthings.com]

Crystal Structure and Molecular Geometry of Pyrimidine-5-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carbaldehyde, a key heterocyclic aldehyde, serves as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic and structural properties, stemming from the electron-withdrawing nature of the pyrimidine (B1678525) ring and the reactive aldehyde group, make it a valuable intermediate in the development of novel bioactive molecules. Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for predicting its reactivity, designing derivatives with enhanced biological activity, and modeling its interactions with biological targets.

Despite its significance, a comprehensive, publicly available single-crystal X-ray diffraction study detailing the precise crystal structure and molecular geometry of Pyrimidine-5-carbaldehyde could not be located in established crystallographic databases, including the Cambridge Structural Database (CSD), as of December 2025. This guide, therefore, aims to provide a foundational understanding of its molecular characteristics based on available spectroscopic data and computational predictions, alongside a generalized experimental protocol for its structural determination.

Molecular Properties and Spectroscopic Data

While experimental crystallographic data is not available, spectroscopic and computational methods provide valuable insights into the molecular structure of Pyrimidine-5-carbaldehyde.

Table 1: General and Predicted Properties of Pyrimidine-5-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O | PubChem[1] |

| Molecular Weight | 108.10 g/mol | PubChem[1] |

| Appearance | Light yellow to yellow solid | Chem-Impex[2] |

| Melting Point | Not available | |

| Boiling Point | 80-82 °C at 4 mmHg | ChemicalBook[3] |

| SMILES | O=Cc1cncnc1 | ChemScene[4] |

| InChI Key | FREJAOSUHFGDBW-UHFFFAOYSA-N | Fisher Scientific[5] |

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the identity and elucidating the structural features of Pyrimidine-5-carbaldehyde. While specific datasets from published literature are not available for inclusion, a general description of expected spectral features can be provided.

Experimental Protocols for Structural Determination

The definitive determination of the crystal structure and molecular geometry of Pyrimidine-5-carbaldehyde would rely on single-crystal X-ray diffraction. The following provides a detailed, generalized methodology for such an experiment.

Single-Crystal X-ray Diffraction: A Generalized Protocol

-

Crystal Growth:

-

High-purity Pyrimidine-5-carbaldehyde is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or ethyl acetate).

-

Slow evaporation of the solvent at a constant temperature is employed to encourage the formation of single crystals of suitable size and quality for diffraction.

-

Alternative methods such as vapor diffusion or cooling of a saturated solution may also be explored.

-

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

The successful execution of this protocol would yield precise data on bond lengths, bond angles, and torsion angles, as well as details about the packing of the molecules in the crystal lattice.

Logical Workflow for Structural Analysis

The process of determining and analyzing the crystal structure of a molecule like Pyrimidine-5-carbaldehyde follows a logical progression from synthesis and purification to data analysis and visualization.

Caption: Experimental workflow for crystal structure determination.

Conclusion

While a definitive experimental crystal structure of Pyrimidine-5-carbaldehyde is not currently available in the public domain, this guide provides a framework for understanding its molecular characteristics and the experimental procedures required for its structural elucidation. The acquisition of single-crystal X-ray diffraction data would be invaluable to the scientific community, particularly for researchers in medicinal chemistry and materials science, enabling more accurate molecular modeling and the rational design of new functional molecules based on the pyrimidine scaffold.

References

Solubility and Stability of 5-Formylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for the solubility and stability of 5-formylpyrimidine is available in publicly accessible literature. This guide provides a comprehensive overview based on the physicochemical properties of structurally similar pyrimidine (B1678525) derivatives and outlines standard methodologies for determining these crucial parameters. The provided data for related compounds should be considered as a proxy and a starting point for experimental design.

Introduction

5-Formylpyrimidine, a member of the pyrimidine family of heterocyclic aromatic compounds, holds significant interest in medicinal chemistry and drug development.[1] The pyrimidine nucleus is a fundamental component of nucleic acids and numerous therapeutic agents.[1][2] The formyl group at the 5-position provides a reactive handle for further synthetic modifications, making it a valuable building block for the synthesis of novel bioactive molecules.[3] An understanding of the solubility and stability of 5-formylpyrimidine is paramount for its effective use in drug discovery, formulation development, and manufacturing processes. This technical guide aims to provide a detailed overview of these properties and the experimental protocols required for their assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 5-formylpyrimidine is presented in Table 1.

Table 1: Physicochemical Properties of 5-Formylpyrimidine

| Property | Value | Reference |

| Chemical Formula | C₅H₄N₂O | [4] |

| Molecular Weight | 108.10 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [3] |

| CAS Number | 10070-92-5 | [4] |

| pKa (Predicted) | 0.78 ± 0.10 | [5] |

Solubility Profile

Qualitative Solubility

For the structurally similar compound, 5-cyanopyrimidine, qualitative solubility has been reported in several organic solvents. This information, presented in Table 2, can serve as a useful guide for solvent selection in studies involving 5-formylpyrimidine.

Table 2: Qualitative Solubility of 5-Cyanopyrimidine

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate (B1210297) | Soluble |

| Methanol (B129727) | Soluble |

Data sourced from[5]

It is anticipated that 5-formylpyrimidine will exhibit similar solubility in polar organic solvents due to the presence of the polar formyl group and the nitrogen atoms in the pyrimidine ring, which can participate in hydrogen bonding.

Quantitative Solubility of Related Pyrimidine Derivatives

A study on a series of pyrimidine derivatives in methanol provides insight into how different substituents affect solubility. While the core structure of these derivatives differs from 5-formylpyrimidine, the data illustrates the impact of functional groups on solubility in a polar protic solvent.

Table 3: Molar Fraction Solubility (x) of Selected Pyrimidine Derivatives in Methanol at Different Temperatures

| Compound | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |

| MDT 1 | 0.0015 | 0.0018 | 0.0021 | 0.0024 | 0.0028 |

| MDT 9 | 0.0025 | 0.0029 | 0.0033 | 0.0038 | 0.0043 |

| MDT 10 | 0.0019 | 0.0022 | 0.0026 | 0.0030 | 0.0034 |

Data adapted from a study on various 4-amino-6-aryl-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitriles.[6] MDT 1 contains a -4-hydroxy-3-methoxyphenyl group, MDT 9 contains a furan (B31954) group, and MDT 10 contains a styryl group.[6]

This data indicates that solubility generally increases with temperature. The presence of groups capable of hydrogen bonding (like the hydroxyl group in MDT 1 and the oxygen in the furan ring of MDT 9) appears to enhance solubility in methanol.[6]

Stability Profile and Degradation Pathways

The stability of 5-formylpyrimidine is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8]

Forced Degradation Studies

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, involve exposing the compound to stress conditions to accelerate its decomposition.[9] The typical stress conditions include:

-

Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) and bases (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperatures (e.g., 50-60 °C).[7]

-

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[9]

-

Thermal Stress: Heating the solid compound at elevated temperatures (e.g., 40-80 °C).[8]

-

Photostability: Exposing the compound to a combination of UV and visible light.[7]

The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without over-stressing the molecule.[9][10]

Predicted Degradation Pathways

While specific degradation pathways for 5-formylpyrimidine have not been elucidated, general degradation pathways for pyrimidines are known.[11][12] The formyl group is susceptible to oxidation to a carboxylic acid and reduction to a hydroxymethyl group. The pyrimidine ring itself can undergo cleavage under harsh hydrolytic conditions.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of solubility and stability.

Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Protocol:

-

Sample Preparation: Add an excess amount of 5-formylpyrimidine to a known mass of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Analysis: Carefully withdraw a known mass of the supernatant and evaporate the solvent.

-

Quantification: Weigh the remaining solid to determine the mass of dissolved 5-formylpyrimidine.

-

Calculation: Calculate the solubility in terms of g/100g of solvent or other appropriate units.

Stability Indicating Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate and quantify the parent compound from its degradation products.[2][13]

Protocol for Method Development:

-

Column Selection: A reversed-phase C18 column is a common starting point for the analysis of pyrimidine derivatives.[2]

-

Mobile Phase Selection: A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., acetate or phosphate (B84403) buffer) is typically used.[14] The pH of the buffer can be adjusted to optimize the separation.

-

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is varied over time, is often necessary to achieve good separation of all components.

-

Detection: A UV detector set at the maximum absorbance wavelength of 5-formylpyrimidine should be used for detection.

-

Method Validation: The developed method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

Protocol:

-

Sample Preparation: Prepare solutions of 5-formylpyrimidine (e.g., 1 mg/mL) in the respective stress media (acid, base, H₂O₂). For thermal and photolytic stress, use the solid compound.

-

Stress Application: Expose the samples to the defined stress conditions for a predetermined duration.

-

Sample Quenching: At various time points, withdraw samples and neutralize them if necessary to stop the degradation reaction.

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

-

Data Evaluation: Determine the percentage of degradation of 5-formylpyrimidine and identify and quantify any major degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Logical Flow for a Forced Degradation Study

Caption: Forced Degradation Study Workflow.

Conclusion

While direct experimental data for the solubility and stability of 5-formylpyrimidine is limited, this guide provides a framework for its evaluation based on the properties of related compounds and standard pharmaceutical testing methodologies. The experimental protocols outlined herein for solubility determination and forced degradation studies will enable researchers and drug development professionals to generate the necessary data to support the advancement of 5-formylpyrimidine as a valuable building block in the creation of new therapeutic agents. Accurate and comprehensive characterization of these fundamental properties is a critical step in the journey from chemical synthesis to clinical application.

References

- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyrimidine-5-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 5. 5-CYANOPYRIMIDINE CAS#: 40805-79-6 [m.chemicalbook.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 12. Pyrimidine and purine biosynthesis and degradation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in Substituted Pyrimidine-5-carbaldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines are a cornerstone of medicinal chemistry, with their biological activity often intrinsically linked to their tautomeric forms. This technical guide provides a comprehensive examination of tautomerism in substituted pyrimidine-5-carbaldehydes, a class of compounds with significant potential in drug discovery. While specific quantitative data for many of these derivatives remain to be extensively published, this document extrapolates from the well-established principles of pyrimidine (B1678525) chemistry to provide a robust theoretical framework and practical experimental guidance. We will explore the common tautomeric equilibria, the influence of substituents, and detailed methodologies for synthesis and characterization. This guide is intended to be an essential resource for researchers engaged in the design, synthesis, and evaluation of novel pyrimidine-based therapeutic agents.

Introduction to Tautomerism in Pyrimidine Systems

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a phenomenon of paramount importance in heterocyclic chemistry. For pyrimidine derivatives, the predominant tautomeric forms can dictate a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and, consequently, its interaction with biological targets. The pyrimidine ring, a key component of nucleic acids, has been a privileged scaffold in the development of a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[1][2]

The introduction of a carbaldehyde group at the 5-position, along with substituents at the 2- and 4-positions, creates a rich tautomeric landscape. The primary forms of tautomerism observed in these systems are keto-enol and amino-imino tautomerism. Understanding and predicting the dominant tautomeric form under physiological conditions is a critical aspect of rational drug design.

Principal Tautomeric Equilibria in Substituted Pyrimidine-5-carbaldehydes

The nature of the substituents at the 2- and 4-positions of the pyrimidine ring governs the types of tautomerism observed. The formyl group at the 5-position is a strong electron-withdrawing group, which can influence the electron distribution within the ring and thereby affect the position of the tautomeric equilibrium.[3]

Keto-Enol Tautomerism

For pyrimidine-5-carbaldehydes bearing hydroxyl groups at the 2- and/or 4-positions, a keto-enol tautomerism is expected. The equilibrium will exist between the hydroxypyrimidine (enol) form and the pyrimidinone (keto) form. Generally, in aqueous solutions, the keto form of hydroxypyrimidines is significantly favored.[4]

2,4-Dihydroxypyrimidine-5-carbaldehyde (5-Formyluracil): This compound can exist in several tautomeric forms, with the diketo form being the most stable under most conditions.

Caption: Keto-enol tautomerism in 2,4-dihydroxypyrimidine-5-carbaldehyde.

Amino-Imino Tautomerism

When amino groups are present at the 2- and/or 4-positions, an equilibrium between the amino and imino tautomers can be established. In general, the amino form is the more stable tautomer for aminopyrimidines.[5]

2-Amino-4-hydroxypyrimidine-5-carbaldehyde: This molecule can exhibit both keto-enol and amino-imino tautomerism.

Caption: Tautomeric forms of 2-amino-4-hydroxypyrimidine-5-carbaldehyde.

Thione-Thiol Tautomerism

For pyrimidine-5-carbaldehydes with mercapto substituents, a thione-thiol tautomerism exists. Similar to the keto-enol equilibrium, the thione form is generally more stable.

Data Presentation: Expected Tautomer Ratios

While comprehensive experimental data for substituted pyrimidine-5-carbaldehydes are sparse in the literature, we can present an expected trend based on studies of related pyrimidine systems. The tautomeric equilibrium is highly sensitive to the solvent, temperature, and pH.[6][7] The following tables are templates for the types of quantitative data that should be gathered in experimental studies.

Table 1: Expected Predominant Tautomers of Substituted Pyrimidine-5-carbaldehydes in Aqueous Solution

| Substituents at C2 and C4 | Expected Predominant Tautomeric Form |

| 2,4-Dihydroxy | Diketo |

| 2-Hydroxy | Keto |

| 4-Hydroxy | Keto |

| 2,4-Diamino | Diamino |

| 2-Amino | Amino |

| 4-Amino | Amino |

| 2-Mercapto | Thione |

Table 2: Hypothetical Tautomer Ratios for 2-Hydroxypyrimidine-5-carbaldehyde in Different Solvents

| Solvent | Dielectric Constant | Keto Form (%) | Enol Form (%) | KT ([Enol]/[Keto]) |

| Water | 78.5 | >99 | <1 | <0.01 |

| DMSO | 46.7 | ~95 | ~5 | ~0.05 |

| Chloroform | 4.8 | ~80 | ~20 | ~0.25 |

| Cyclohexane | 2.0 | ~60 | ~40 | ~0.67 |

Experimental Protocols

Synthesis of Substituted Pyrimidine-5-carbaldehydes

A common and effective method for the formylation of activated pyrimidine rings is the Vilsmeier-Haack reaction.

Protocol: Vilsmeier-Haack Formylation of a Dihydroxypyrimidine

-

Reagent Preparation: In a fume hood, cool a flask containing N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring to form the Vilsmeier reagent.

-

Reaction: To a suspension of the substituted pyrimidine (e.g., 2,4-dihydroxypyrimidine) in an appropriate solvent (e.g., DMF or chloroform), add the freshly prepared Vilsmeier reagent dropwise at 0 °C.

-

Heating: After the addition is complete, warm the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Caption: Workflow for the Vilsmeier-Haack synthesis of a pyrimidine-5-carbaldehyde.

NMR Spectroscopy for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.

Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted pyrimidine-5-carbaldehyde in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a known concentration.

-

Data Acquisition: Acquire a ¹H NMR spectrum at a controlled temperature.

-

Signal Assignment: Identify and assign the signals corresponding to each tautomer. Protons on nitrogen or oxygen atoms that are involved in the tautomerism will often appear as broad signals or may exchange with D₂O.

-

Quantification: Integrate the signals that are unique to each tautomer. The ratio of the integrals will correspond to the molar ratio of the tautomers in solution.

-

Variable Temperature Studies: To gain insight into the thermodynamics of the equilibrium, acquire spectra at a range of temperatures.

Caption: Workflow for NMR analysis of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Visible spectroscopy can be used to study tautomeric equilibria, particularly when the tautomers have distinct chromophores and thus different absorption spectra.

Protocol: pH-Dependent UV-Vis Analysis

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range.

-

Sample Preparation: Prepare a stock solution of the pyrimidine-5-carbaldehyde in a suitable solvent (e.g., methanol (B129727) or water). Add a small aliquot of the stock solution to each buffer to create a series of solutions with constant analyte concentration but varying pH.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

-

Data Analysis: Analyze the changes in the spectra as a function of pH. The appearance of isosbestic points can indicate a two-component equilibrium. By deconvoluting the spectra, the relative concentrations of the tautomers at each pH can be determined.[8]

Involvement in Signaling Pathways and Drug Development

The pyrimidine scaffold is a key feature in many inhibitors of important signaling pathways in drug development. While specific data for pyrimidine-5-carbaldehydes is limited, their structural similarity to known inhibitors suggests potential for interaction with targets such as protein kinases and dihydrofolate reductase (DHFR).

Kinase Inhibition

Many clinically approved kinase inhibitors contain a pyrimidine core that often forms key hydrogen bonds within the ATP-binding site of the kinase. For example, pyrimidine derivatives are known to inhibit Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[9] The 2,4-disubstituted pyrimidine motif is particularly common in these inhibitors.

Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine-based inhibitor.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides. Inhibitors of DHFR, such as methotrexate (B535133) and trimethoprim, are used as anticancer and antibacterial agents, respectively. Many DHFR inhibitors feature a 2,4-diaminopyrimidine (B92962) scaffold, which mimics the pteridine (B1203161) ring of the natural substrate, dihydrofolate.[10][11]

Caption: The role of DHFR in nucleotide synthesis and its inhibition.

Conclusion

The tautomeric behavior of substituted pyrimidine-5-carbaldehydes is a critical factor in their potential as drug candidates. While a comprehensive database of quantitative tautomeric data for these specific compounds is yet to be established, the principles of pyrimidine chemistry provide a strong foundation for their study. This guide has outlined the expected tautomeric equilibria and provided detailed, practical protocols for the synthesis and analysis of these compounds. Furthermore, by contextualizing their potential roles in well-established drug discovery pathways, this document serves as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of molecules. Further experimental and computational studies are warranted to fully elucidate the tautomeric landscape of substituted pyrimidine-5-carbaldehydes and unlock their full potential in medicinal chemistry.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 8. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Properties and Reactivity of the Pyrimidine Ring

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrimidine (B1678525) ring is a foundational heterocyclic scaffold in medicinal chemistry and biology, most notably forming the structural basis for three of the five nucleobases in nucleic acids. Its unique electronic structure, governed by the presence of two electronegative nitrogen atoms at the 1 and 3 positions, renders it a π-deficient aromatic system. This π-deficiency dictates its chemical reactivity, making it generally resistant to electrophilic attack while being highly susceptible to nucleophilic aromatic substitution (SNAr). Understanding these core principles is critical for the rational design of novel therapeutics, as the functionalization of the pyrimidine core is a key strategy for modulating the pharmacological properties of drug candidates. This guide provides a comprehensive overview of the electronic properties, reactivity, and common experimental methodologies associated with the pyrimidine ring, supported by quantitative data and procedural outlines.

Electronic Properties of the Pyrimidine Ring

The electronic landscape of the pyrimidine ring is a direct consequence of its aromaticity and the influence of its two nitrogen heteroatoms.

Aromaticity and Electron Distribution

Pyrimidine is a six-membered aromatic heterocycle, analogous to benzene (B151609) and pyridine (B92270).[1] The five carbon atoms and two nitrogen atoms are sp² hybridized, each contributing one p-orbital to the cyclic, planar π-system.[2][3] This configuration results in a total of 6π electrons, satisfying Hückel's rule for aromaticity.[2][3][4]

However, the high electronegativity of the two nitrogen atoms causes a significant polarization of both the σ and π electronic systems. This leads to a substantial decrease in electron density at the carbon atoms of the ring, a condition known as π-deficiency.[5][6] The effect is most pronounced at the positions ortho and para to the nitrogen atoms (C2, C4, and C6), making them highly electrophilic.[5][6] The C5 position is comparatively less electron-deficient and retains more "benzenoid" character.[6] This uneven electron distribution is reflected in the molecule's significant dipole moment, which is experimentally determined to be between 2.1 and 2.4 D.[6]

Basicity and Spectroscopic Signatures

The inclusion of a second nitrogen atom makes pyrimidine a significantly weaker base than pyridine. [23] The lone pair electrons on the nitrogen atoms reside in sp² orbitals in the plane of the ring and are not part of the aromatic π-system. [4] The pKa of protonated pyrimidine is approximately 1.23, a stark contrast to pyridine's pKa of ~5.30. [1, 15, 23] This marked decrease in basicity is attributed to the electron-withdrawing nature of the second nitrogen atom, which destabilizes the positive charge of the conjugate acid. [3, 15]

The electron-deficient nature of the ring is evident in its ¹H NMR spectrum. The protons are significantly deshielded, with chemical shifts in CDCl₃ appearing at approximately 9.26 ppm (H2), 8.78 ppm (H4, H6), and 7.36 ppm (H5). [12]

| Property | Pyrimidine | Pyridine | Benzene |

| pKa (Conjugate Acid) | 1.23[5][7] | 5.30[5][7] | ~ -10 |

| Dipole Moment (D) | 2.1 - 2.4 D[6] | 2.2 D | 0 D |

| Resonance Energy (kJ/mol) | 109[8] | 129.5[8] | 150.5[8] |

Table 1: Comparative physicochemical properties.

| Proton | Chemical Shift (δ, ppm in CDCl₃) |

| H2 | 9.26 |

| H4, H6 | 8.78 |

| H5 | 7.36 |

Table 2: ¹H NMR chemical shifts for pyrimidine.[9]

Reactivity of the Pyrimidine Ring

The π-deficient character of pyrimidine is the primary determinant of its chemical reactivity, favoring reactions with nucleophiles and generally inhibiting reactions with electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is the hallmark reaction of the pyrimidine ring, particularly when a good leaving group (e.g., a halide) is present at the C2, C4, or C6 positions. [1, 15] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [2, 36]

Attack at the C2 or C4 positions is highly favored because the negative charge of the intermediate can be effectively delocalized onto one of the electronegative nitrogen atoms, which is a major stabilizing contributor. [8, 31]

For di-substituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position. [8, 33] However, this regioselectivity can be highly sensitive to the electronic and steric effects of other substituents on the ring. [33] For instance, an electron-donating group at the C6 position can reverse this preference, directing substitution to the C2 position. [33] The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I, which is due to the high electronegativity of fluorine enhancing the electrophilicity of the attached carbon. [8]

Electrophilic Aromatic Substitution (SEAr)

Due to the ring's low electron density and the fact that the ring nitrogens are protonated under the strongly acidic conditions often required for SEAr, electrophilic substitution on an unactivated pyrimidine ring is extremely difficult. [1, 15] When the reaction does occur, it is directed to the C5 position, which is the least electron-deficient carbon. [1, 3, 10]

To facilitate SEAr, the ring must be activated with strong electron-donating groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups. [10] These substituents increase the electron density of the ring, particularly at C5, making it more susceptible to attack by electrophiles. For example, nitration can be achieved on pyrimidine rings bearing two activating groups. [10, 15]

Reactions at Ring Nitrogens

The nitrogen atoms, with their available lone pairs, can act as nucleophiles. Electrophilic attack, such as protonation or alkylation, occurs at a ring nitrogen, resulting in the formation of a pyrimidinium salt. [1, 11] However, these reactions are more difficult than in pyridine due to the deactivating effect of the second nitrogen atom. [1]

Key Experimental Protocols

The following sections detail generalized protocols for the synthesis and functionalization of pyrimidine derivatives, which are foundational operations in medicinal chemistry.

Protocol 1: Synthesis of 2-Chloropyrimidine (B141910) via Diazotization

This protocol is based on the Sandmeyer-type reaction, converting an amino group into a chloro group. [6]

Materials:

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a stirrer and a low-temperature thermometer, cool concentrated HCl to 0°C.

-

Add 2-aminopyrimidine (1.0 equiv) portion-wise with stirring, maintaining the temperature at 0°C until a clear solution is formed.

-

Cool the solution to -15°C.

-

Prepare a cold solution of sodium nitrite (2.0 equiv) in water. Add this solution dropwise to the reaction mixture over ~1 hour, ensuring the internal temperature is maintained between -15°C and -10°C.

-

After the addition is complete, stir the solution for an additional hour, allowing the temperature to rise to -5°C.

-

Carefully neutralize the mixture to pH ~7 with a 30% sodium hydroxide (B78521) solution, keeping the temperature below 0°C.

-

Collect the resulting solid (a mixture of 2-chloropyrimidine and NaCl) by filtration.

-

Wash the solid thoroughly with ether to dissolve the 2-chloropyrimidine.

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. Recrystallize the residue from isopentane to yield pure 2-chloropyrimidine.

Protocol 2: General SNAr Amination of a Chloropyrimidine

This protocol describes a general method for the substitution of a chlorine atom on a pyrimidine ring with a primary or secondary amine. [2, 8]

Materials:

-

Chloropyrimidine derivative (e.g., 2-chloropyrimidine or 4-chloropyrimidine)

-

Amine nucleophile (primary or secondary)

-

Non-nucleophilic base (e.g., DIPEA or Triethylamine)

-

Anhydrous solvent (e.g., DMF, DMSO, Ethanol)

-

Standard work-up reagents (Water, organic solvent for extraction, brine)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the chloropyrimidine (1.0 equiv), the amine nucleophile (1.1–1.5 equiv), and the anhydrous solvent.

-

Add the non-nucleophilic base (1.5–2.0 equiv) to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80–120°C).

-

Stir the reaction for 2–24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization as needed.

-

Characterize the final product using NMR, MS, etc.

Role in Drug Development and Signaling Pathways

The predictable reactivity and structural rigidity of the pyrimidine ring make it a "privileged scaffold" in drug discovery. The ability to readily functionalize the C2, C4, and C5 positions through SNAr and, to a lesser extent, cross-coupling reactions allows for the systematic exploration of chemical space to optimize drug-target interactions.

Many pyrimidine derivatives function as competitive inhibitors in biological signaling pathways, particularly those involving kinases. Kinases are enzymes that catalyze the transfer of a phosphate (B84403) group to a substrate protein, a critical step in many cellular signaling cascades. The pyrimidine core can act as a bioisostere for the purine (B94841) ring of ATP, allowing it to bind to the kinase's ATP-binding pocket. By decorating the pyrimidine scaffold with appropriate substituents, medicinal chemists can achieve high affinity and selectivity for a specific kinase, thereby blocking its function and interrupting the downstream signaling pathway. This is a common mechanism for many anticancer drugs.

References

- 1. 15.5 Aromatic Heterocycles: Pyridine and Pyrrole – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. scialert.net [scialert.net]

- 7. bhu.ac.in [bhu.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

The Ghost in the Machine: A Technical Guide to 5-Formyluracil, a Natural Pyrimidine-5-Carbaldehyde Analogue in DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the direct isolation of classical pyrimidine-5-carbaldehyde alkaloids from natural sources like plants or marine sponges remains elusive in the scientific literature, a significant analogue, 5-formyluracil (B14596) (5-foU), exists ubiquitously in nature. This guide pivots from the search for exotic secondary metabolites to the well-documented discovery and "isolation" of 5-foU, a product of oxidative DNA damage. Its presence is not a signal for a physiological process in the traditional sense, but rather a flag for DNA damage, initiating a critical signaling cascade known as the Base Excision Repair (BER) pathway. This document provides an in-depth look at the discovery of 5-foU as a DNA lesion, the experimental protocols for its detection and quantification, and the enzymatic pathway that constitutes its biological significance.

Discovery and Significance of 5-Formyluracil (5-foU)

5-Formyluracil is a naturally occurring pyrimidine-5-carbaldehyde analogue. It is not a secondary metabolite synthesized for a specific ecological function but is rather a product of oxidative stress. The methyl group of thymine (B56734), a fundamental component of DNA, is susceptible to attack by reactive oxygen species (ROS), which are generated during normal cellular metabolism and by exogenous agents like ionizing radiation.[1][2] This oxidative attack can convert the thymine methyl group into a hydroxymethyl group, which can be further oxidized to a formyl group, yielding 5-formyluracil within the DNA strand.[1][3]

The discovery of 5-foU was therefore not one of isolation from a plant or marine invertebrate, but of its identification as a mutagenic lesion within the genome.[1][2][4] The aldehyde group of 5-foU is reactive and can interfere with the function of DNA polymerases, leading to incorrect base pairing and subsequent mutations, primarily T→G transversions.[2][5] Consequently, living organisms have evolved a sophisticated defense mechanism to identify and remove this lesion, preserving genomic integrity. This defense is orchestrated by the Base Excision Repair (BER) pathway.[6][7]

The Base Excision Repair (BER) Pathway for 5-foU

The presence of 5-foU in DNA triggers the BER pathway, a critical signaling and repair cascade. This process is initiated by specialized enzymes called DNA glycosylases that recognize the damaged base.

Key Human Enzymes in 5-foU Repair:

-

hNTH1 (human Endonuclease III homolog): A bifunctional DNA glycosylase that both recognizes and cleaves the glycosidic bond of 5-foU and then cleaves the phosphodiester backbone.[1][4]

-

hSMUG1 (human Single-strand selective Monofunctional Uracil-DNA Glycosylase 1): A monofunctional DNA glycosylase that specifically cleaves the bond between the 5-foU base and the deoxyribose sugar, leaving an apurinic/apyrimidinic (AP) site.[8][9][10]

The pathway proceeds as follows:

-

Recognition and Excision: A DNA glycosylase (like hNTH1 or hSMUG1) identifies the 5-foU lesion and cleaves the N-glycosidic bond, removing the damaged base.[7][11]

-

AP Site Incision: An AP endonuclease (APE1) recognizes the resulting abasic site and cleaves the phosphodiester backbone 5' to the lesion.[6][11]

-

DNA Synthesis: DNA polymerase β (Polβ) fills the gap with the correct nucleotide (thymine).[6]

-

Ligation: DNA ligase seals the nick in the DNA backbone, completing the repair.[12]

Experimental Protocols: Detection and Quantification of 5-foU

The "isolation" of 5-foU from biological sources is an analytical process focused on detection and quantification rather than bulk extraction. The primary method is the DNA glycosylase/AP lyase assay, which uses the repair enzymes themselves as tools.

DNA Glycosylase/AP Lyase Assay

This assay measures the ability of an enzyme to recognize and cleave a DNA substrate containing 5-foU.[3]

Materials:

-

Purified DNA glycosylase (e.g., recombinant hNTH1).

-

Synthetic DNA oligonucleotide (e.g., 22-mer) containing a single 5-foU lesion.

-

Complementary DNA strand.

-

Radioisotope (e.g., ³²P) for labeling the 5' end of the oligonucleotide.

-

T4 Polynucleotide Kinase for labeling.

-

Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 75 mM NaCl).

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA).

-

Denaturing polyacrylamide gel (20%).

Protocol:

-

Substrate Preparation: Synthesize and purify a short DNA oligonucleotide containing a 5-foU residue. The synthesis of 5-formyl-2'-deoxyuridine (B1195723) (the nucleoside precursor) can be achieved by oxidation of thymidine (B127349) derivatives.[13]

-

Radiolabeling: Label the 5' end of the 5-foU-containing oligonucleotide with ³²P using T4 Polynucleotide Kinase.

-

Annealing: Anneal the labeled single-stranded DNA with its unlabeled complementary strand to create a double-stranded substrate.

-

Enzymatic Reaction:

-

Set up a reaction mixture (e.g., 10 µL) containing the reaction buffer, a known amount of the ³²P-labeled duplex DNA (e.g., 20 fmol), and the purified enzyme (e.g., hNTH1).[3]

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes).

-

-

Reaction Termination: Add the stop solution to terminate the reaction.

-

Analysis:

-

Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Separate the reaction products on a 20% denaturing polyacrylamide gel.

-

Visualize the gel using autoradiography. The full-length substrate will migrate slower than the cleaved product. The amount of cleavage is proportional to the enzyme's activity.

-

Quantification by Mass Spectrometry

For quantifying the absolute levels of 5-foU in genomic DNA, methods based on gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. These methods involve:

-

DNA Isolation: Extraction of genomic DNA from the biological sample.

-

Hydrolysis: Enzymatic or acidic hydrolysis of the DNA down to its constituent nucleosides or bases. Enzymatic hydrolysis is often preferred to avoid degradation of the modified base.[14]

-

Derivatization: Chemical modification of the nucleosides/bases to make them volatile for GC/MS analysis.

-

Analysis: Separation and detection by GC/MS or LC-MS/MS, using isotopically labeled internal standards for accurate quantification.[14][15]

Quantitative Data on Enzyme Activity

The efficiency of 5-foU repair can be described by the specific activity of the DNA glycosylases involved. This data is crucial for understanding the kinetics of the repair process and for comparing the enzyme's preference for different types of DNA lesions.

| Enzyme | Substrate | Specific Activity (nM/min/ng protein) | Source Organism | Reference |

| hNTH1 | 5-formyluracil (5-foU) | 0.011 | Human | [1][4] |

| hNTH1 | Thymine glycol (Tg) | 0.045 | Human | [1][4] |

| hSMUG1 | 5-formyluracil (fU) | Activity confirmed, highest opposite C or T | Human | [8][9] |

Table 1: Specific Activities of Human DNA Glycosylases on 5-foU and a Comparison Substrate.

The data indicates that while hNTH1 is capable of removing 5-foU, it is approximately four times more efficient at removing thymine glycol, another common oxidative DNA lesion.[1] hSMUG1 also actively excises 5-foU, with its efficiency being dependent on the base paired opposite the lesion.[8]

Conclusion and Future Directions

The study of natural pyrimidine-5-carbaldehyde analogues leads directly to the field of DNA damage and repair. 5-Formyluracil, while not a classical secondary metabolite, is a critical, naturally occurring molecule whose discovery and subsequent investigation have illuminated fundamental mechanisms of genome maintenance. The experimental protocols for its "isolation" are sophisticated analytical techniques that allow for precise quantification and study of its interaction with repair enzymes. For drug development professionals, the enzymes of the Base Excision Repair pathway, such as hNTH1 and hSMUG1, represent potential targets for modulating cellular responses to DNA damage, particularly in the context of cancer therapy and aging. Further research into the precise kinetics and substrate specificities of these enzymes will continue to be a vital area of investigation.

References

- 1. Identification of 5-formyluracil DNA glycosylase activity of human hNTH1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification of 5-formyluracil DNA glycosylase activity of human hNTH1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Replication of DNA templates containing 5-formyluracil, a major oxidative lesion of thymine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clustered DNA lesions containing 5-formyluracil and AP site: repair via the BER system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Base excision repair - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Mammalian 5-formyluracil-DNA glycosylase. 1. Identification and characterization of a novel activity that releases 5-formyluracil from DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 5-formyl-2'-deoxyuridine and its incorporation into oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Prebiotic Pathways to Pyrimidine Scaffolds: A Technical Guide on the Synthesis and Role of Pyrimidine Aldehyde Precursors

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The origin of life and the prebiotic synthesis of its fundamental building blocks, such as the nucleobases of RNA and DNA, remain a central area of scientific inquiry. Within this field, the formation of pyrimidines under plausible early Earth conditions has been a significant challenge. This technical guide provides an in-depth examination of the prebiotic synthesis of key aldehyde precursors, primarily cyanoacetaldehyde, and their critical role in the formation of pyrimidine (B1678525) nucleobases like cytosine and uracil (B121893). We will detail the primary synthetic routes from simple atmospheric molecules, present quantitative data from key studies, outline experimental protocols, and visualize the core chemical pathways. This guide synthesizes findings from studies on formamide-based chemistry and cyanosulfidic protometabolism, offering a comprehensive resource for researchers in prebiotic chemistry, abiogenesis, and related fields.

Introduction: The Central Role of Aldehydes in Pyrimidine Synthesis

The prebiotic synthesis of pyrimidines is a cornerstone of the RNA world hypothesis. Unlike the relatively straightforward prebiotic synthesis of purines, the pathways to pyrimidines such as cytosine and uracil have proven more elusive. A significant breakthrough in understanding this process came with the identification of key aldehyde intermediates that can react with simple nitrogenous compounds like urea (B33335) and guanidine (B92328) to form the characteristic pyrimidine ring structure.

Among these intermediates, cyanoacetaldehyde (NCCH₂CHO) has been identified as a pivotal precursor. Its formation from prebiotically plausible molecules and its subsequent high-yield conversion to pyrimidine bases under conditions mimicking early Earth environments, such as evaporating lagoons, provide a robust pathway for the abiotic origin of these essential biomolecules. This guide will focus on the synthesis of cyanoacetaldehyde and its subsequent reactions, providing a detailed overview of this critical node in prebiotic chemistry.

Synthesis of Cyanoacetaldehyde: From Atmospheric Precursors to a Key Aldehyde

The primary prebiotic route to cyanoacetaldehyde begins with simple atmospheric components and proceeds through the formation of cyanoacetylene (B89716), a highly reactive and energy-rich molecule.

Formation of Cyanoacetylene (H-C≡C-C≡N)

Cyanoacetylene is a crucial intermediate and its presence on the early Earth is supported by multiple lines of evidence. It is produced in spark discharge experiments using methane (B114726) (CH₄) and nitrogen (N₂) mixtures, simulating the effects of lightning in a prebiotic atmosphere. Furthermore, cyanoacetylene has been detected in interstellar space, indicating its potential delivery to the early Earth via meteorites or comets.

Hydrolysis of Cyanoacetylene to Cyanoacetaldehyde

In an aqueous environment, cyanoacetylene undergoes hydrolysis to form cyanoacetaldehyde. This reaction represents the key step in converting a simple, high-energy molecule into the aldehyde precursor necessary for pyrimidine synthesis. While the uncatalyzed gas-phase reaction has a high activation energy, the reaction in aqueous solutions is considered a plausible step in prebiotic chemical evolution.

Figure 1: Plausible prebiotic pathway for the formation of cyanoacetaldehyde.

Cyclization Reactions: From Cyanoacetaldehyde to Pyrimidine Bases

Once formed, cyanoacetaldehyde can readily participate in cyclization reactions with simple, prebiotically abundant nitrogen-containing molecules like urea and guanidine. These reactions are particularly efficient in concentrated solutions, a condition likely met in evaporating pools or lagoons on the early Earth.

Reaction with Urea to form Cytosine

The reaction of cyanoacetaldehyde with urea is a highly plausible route to cytosine. At low concentrations, the reaction is inefficient; however, in concentrated urea solutions, cytosine is formed in significant yields. Subsequent hydrolysis of the formed cytosine can then lead to uracil, providing a pathway to two of the four canonical RNA bases.

Reaction with Guanidine to form 2,4-Diaminopyrimidine (B92962)

Guanidine, another simple organic molecule likely present on the prebiotic Earth, reacts with cyanoacetaldehyde to produce 2,4-diaminopyrimidine. This reaction is notable for its high yields under simulated "drying lagoon" conditions. 2,4-diaminopyrimidine can then be hydrolyzed to form other pyrimidines, such as cytosine and uracil, further expanding the inventory of available nucleobases.

Figure 2: Cyclization of cyanoacetaldehyde to form pyrimidine bases.

Quantitative Data Summary

The efficiency of these prebiotic pathways is a critical factor in assessing their plausibility. The following tables summarize the reported yields for the key reactions discussed.

Table 1: Synthesis of Cytosine from Cyanoacetaldehyde and Urea

| Reactants | Conditions | Product | Yield | Reference |

| Cyanoacetaldehyde, Urea | Concentrated aqueous solution (simulating evaporating lagoon) | Cytosine | 30-50% | |

| 10⁻³ M Cyanoacetaldehyde, 1-10 molal Urea | Sealed ampule, 100°C | Cytosine + Uracil | Not specified as final yield, but half-life data provided |

Table 2: Synthesis of 2,4-Diaminopyrimidine from Cyanoacetaldehyde and Guanidine

| Reactants | Conditions | Product | Yield | Reference |

| Cyanoacetaldehyde, Guanidine hydrochloride | Concentrated conditions ("drying lagoon" model) | 2,4-Diaminopyrimidine | 40-85% | |

| Dilute Cyanoacetaldehyde and Guanidine hydrochloride, 0.5 M NaCl | Evaporation over time ("dry-down" experiment) | 2,4-Diaminopyrimidine | 1-7% |